
N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a 6-chloro-1,3-benzothiazol-2-yl group with a 3-phenoxybenzamide group. This could potentially be achieved through a variety of synthetic methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a benzamide group, and a phenoxy group. These functional groups could potentially engage in a variety of intermolecular interactions, including hydrogen bonding and pi-stacking .Chemical Reactions Analysis
As for the chemical reactions, the compound could potentially undergo a variety of transformations depending on the conditions. For example, the chlorine atom on the benzothiazole ring could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could potentially increase the compound’s stability and resistance to oxidation .Applications De Recherche Scientifique
Anticonvulsant and Sedative-Hypnotic Activities
Benzothiazole derivatives have been investigated for their potential as anticonvulsant agents, with some compounds showing considerable activity in models of electroshock and pentylenetetrazole-induced lethal convulsions. One study specifically highlights the synthesis and pharmacological evaluation of 4-thiazolidinone derivatives, demonstrating significant sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).
Antimicrobial Activity
Another area of application is in antimicrobial activity, where benzothiazole and its derivatives have shown promising results. Studies have synthesized various benzothiazole compounds, evaluating their effectiveness against bacterial and fungal strains, with some showing potent activity against pathogens such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).
Environmental Impact and Biodegradability
The environmental impact and behavior of benzothiazole compounds, including their occurrence, fate, and biodegradability in aquatic environments, have also been a subject of research. These compounds, used in various consumer products, show ubiquity in surface waters and sediments due to continuous introduction into the environment. Studies suggest that while benzothiazole derivatives are biodegradable, their halogenated by-products formed through reactions with free chlorine exhibit stability and persistence, necessitating further investigation into their toxicity (Haman et al., 2015).
Antitumor Properties
Furthermore, the antitumor properties of benzothiazole derivatives have been explored, with some compounds exhibiting selective growth inhibitory effects against various human cancer cell lines. The mechanism of action is thought to involve the differential metabolism of these compounds to an activated form, leading to their selective profile of anticancer activity (Kashiyama et al., 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2S/c21-14-9-10-17-18(12-14)26-20(22-17)23-19(24)13-5-4-8-16(11-13)25-15-6-2-1-3-7-15/h1-12H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPUBUOCLLAISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

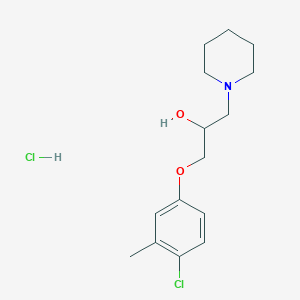

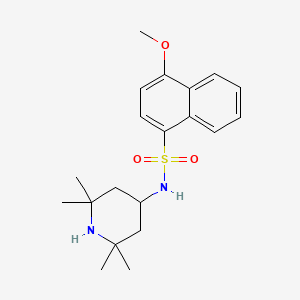
![N-[2-(3-Fluorophenyl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2610822.png)
![2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2610824.png)
![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2610825.png)
![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxopropyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2610827.png)
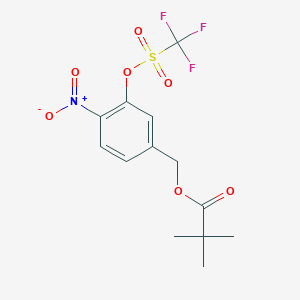

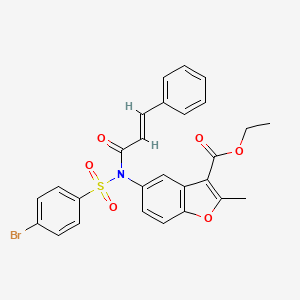

![1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one](/img/structure/B2610835.png)
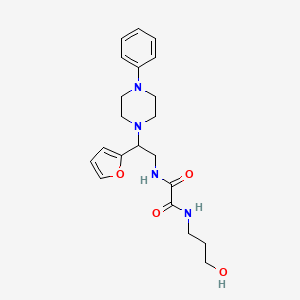
![3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2610837.png)